molecular formula C26H28N6O3S B2915500 N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1170234-96-4

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2915500
CAS No.: 1170234-96-4
M. Wt: 504.61
InChI Key: GGOHTCZKXBTFSN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core. Key structural attributes include:

  • Position 1: A phenyl group.
  • Position 5: A thioether-linked 4,6-dimethylpyrimidin-2-yl moiety.
  • Carboxamide side chain: A 3,4-dimethoxyphenethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S/c1-17-14-18(2)29-26(28-17)36-16-21-24(30-31-32(21)20-8-6-5-7-9-20)25(33)27-13-12-19-10-11-22(34-3)23(15-19)35-4/h5-11,14-15H,12-13,16H2,1-4H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOHTCZKXBTFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antibacterial, antiproliferative, and enzyme inhibition activities.

Chemical Structure

The compound features a complex structure comprising a triazole ring, a carboxamide group, and a pyrimidine moiety. The presence of methoxy and thio groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus5 µg/mLComparable to standard antibiotics
Escherichia coli4 µg/mLEffective against resistant strains
Pseudomonas aeruginosa8 µg/mLModerate activity observed
Bacillus subtilis3 µg/mLHigh selectivity noted

Studies have shown that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds with halogen substitutions exhibited improved efficacy against resistant strains compared to traditional antibiotics like ceftriaxone .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)57Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)68Inhibition of cell proliferation
A549 (Lung Cancer)9.70Activation of pro-apoptotic pathways

The compound demonstrated significant cytotoxicity against these cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression. Notably, it was found to activate caspases 3 and 8 while down-regulating Bcl2 expression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored through molecular docking studies. It was found to interact effectively with several key enzymes:

Enzyme Inhibition Type
AromataseCompetitive inhibition
CholinesteraseNon-competitive inhibition
Carbonic AnhydraseReversible inhibition

The presence of the triazole moiety facilitates hydrogen bonding interactions with the active sites of these enzymes, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to our compound:

  • Antibacterial Efficacy : A study demonstrated that triazole derivatives with methoxy substitutions showed enhanced antibacterial properties against multidrug-resistant Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
  • Anticancer Properties : Another investigation revealed that triazole-based compounds exhibited potent antiproliferative effects in vitro and in vivo against various cancer models, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Triazole vs. Pyrazole/Thiadiazole Derivatives

  • : Describes a pyrazole derivative (5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) with a pyrazole core and carbothioamide group. Unlike the target compound, its sulfur is part of a thiourea moiety, which may alter hydrogen-bonding capacity .
  • : Thiadiazole-carboxamide derivatives (e.g., compound 18p) replace the triazole with a 1,3,4-thiadiazole core.

Substituent Modifications

Pyrimidine Variations
  • Target Compound : 4,6-Dimethylpyrimidin-2-yl group at position 4. Methyl groups may enhance steric bulk and hydrophobic interactions.
  • Compound : Features an unsubstituted pyrimidin-2-yl group, likely reducing steric hindrance and altering electronic properties .
Carboxamide Side Chains
  • Target Compound: 3,4-Dimethoxyphenethyl group. Methoxy substituents improve solubility and membrane permeability compared to non-polar groups.
  • Compounds : Pyrazole carboximidamides (e.g., compound 8 ) employ a 3,4-dimethoxyphenyl group but with a carboximidamide (NH-C(=NH)-NH2) instead of carboxamide, impacting solubility and charge distribution .

Physicochemical and Pharmacokinetic Implications

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight ~550–600 Da (based on analogous structures). The 3,4-dimethoxy groups increase logP, favoring passive diffusion.
  • Compounds : Thiadiazole-carboxamides (e.g., 18p ) have a molecular weight of 343.08 Da, significantly lower due to smaller substituents .

Electronic Effects

  • In contrast, ’s fluorophenyl-substituted chromenones highlight how electron-withdrawing groups (e.g., -F) can modulate binding affinity in kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name / Source Core Structure Key Substituents (Position 5) Carboxamide Side Chain Notable Features
Target Compound 1H-1,2,3-triazole (4,6-dimethylpyrimidin-2-yl)thio 3,4-dimethoxyphenethyl High lipophilicity; methyl-pyrimidine stability
Compound 1H-1,2,3-triazole (pyrimidin-2-yl)thio Thiophen-2-ylmethyl Sulfur-mediated π-interactions
Compound Pyrazole 5-methyltriazol-4-yl Phenyl (carbothioamide) Thiourea moiety; 4-fluorophenyl substituent
Compound 18p 1,3,4-thiadiazole Pyridin-3-yl 2,5-dimethoxyphenyl Lower molecular weight; thiadiazole stability

Q & A

Q. Advanced

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or GPCRs .
  • In vitro assays :
    • Enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
    • Cell viability assays (MTT/XTT) in disease-relevant cell lines .
  • In vivo models : Dose-response studies in rodent models, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

How can contradictory data from pharmacological assays be resolved?

Advanced
Contradictions often arise from:

  • Assay variability : Differences in cell lines, incubation times, or buffer conditions. Standardize protocols across labs.
  • Off-target effects : Use CRISPR-KO models to validate target specificity.
  • Metabolic instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products .
    Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

What computational methods predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular docking : AutoDock or Glide predicts binding poses in active sites. Validate with MD simulations (e.g., GROMACS) to assess stability over 100+ ns .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .
  • Free energy calculations : MM-PBSA/GBSA estimates binding energies for lead optimization .

How can reaction conditions be optimized for scale-up using flow chemistry?

Advanced
Flow chemistry enhances reproducibility and safety:

  • Parameter screening : Use Design of Experiments (DoE) to optimize temperature, residence time, and reagent stoichiometry .
  • Continuous processing : Integrate in-line purification (e.g., scavenger resins) to minimize manual handling.
  • Safety protocols : Real-time monitoring of exothermic reactions (e.g., thioether formation) prevents thermal runaway .

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